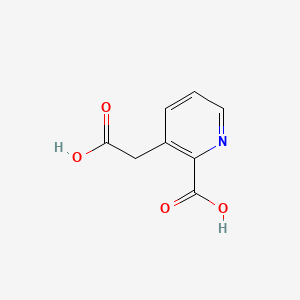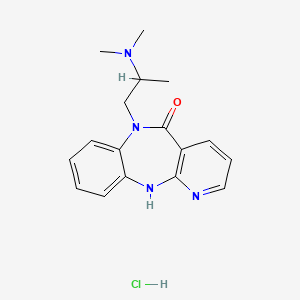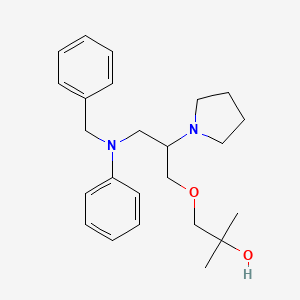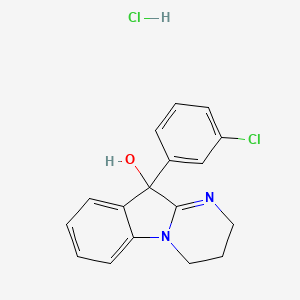![molecular formula C14H9N3O6 B1230431 2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)
2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a C-nitro compound and a member of furans.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystallographic Studies : This compound and its derivatives have been extensively studied for their crystal structures. For instance, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3- carbonitrile, a related compound, was analyzed using X-ray crystallography, revealing unique planarity in its pyran ring, which is stabilized by intermolecular hydrogen bonds (Wang et al., 2005). Similarly, other variants like methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate have been synthesized and structurally analyzed, indicating the importance of these compounds in crystallography research (Sharma et al., 2016).
Photovoltaic Properties
- Photovoltaic Applications : Some derivatives of this compound, such as 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been studied for their potential in photovoltaic properties. They have been used in the fabrication of organic–inorganic photodiode devices, showing promising results in terms of photovoltaic properties and diode parameters (Zeyada et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : The compound and its variants have also been explored for their role in inhibiting corrosion. For instance, studies have shown that certain carbonitrile compounds can act as effective corrosion inhibitors, particularly for copper in acidic environments (Eldesoky et al., 2019).
Antibacterial Properties
- Antibacterial Activity : Research has been conducted on similar carbonitrile compounds for their antibacterial properties. These compounds have shown promising antibacterial activity, making them potential candidates for pharmaceutical applications (El-Wahab, 2002).
Optical Properties
- Optical Properties Studies : Derivatives of this compound have been analyzed for their optical properties, which are crucial in materials science. Studies on compounds like 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile have provided insights into their structural and optical characteristics, important for various technological applications (Zeyada et al., 2016).
Photostability and Biological Applications
- Photostability and Biological Impact : The photostability of these compounds is an area of concern, especially regarding their biological applications. Studies have shown that exposure to LED daylight can lead to photo-induced degradation, affecting their antifungal activities, which is an important consideration for pharmaceutical applications (da Silva et al., 2021).
Eigenschaften
Produktname |
2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
|---|---|
Molekularformel |
C14H9N3O6 |
Molekulargewicht |
315.24 g/mol |
IUPAC-Name |
2-amino-7-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C14H9N3O6/c1-6-4-9-12(14(18)21-6)11(7(5-15)13(16)23-9)8-2-3-10(22-8)17(19)20/h2-4,11H,16H2,1H3 |
InChI-Schlüssel |
FPLQLGSWZHRSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)O1 |
Kanonische SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)O1 |
Löslichkeit |
47.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)


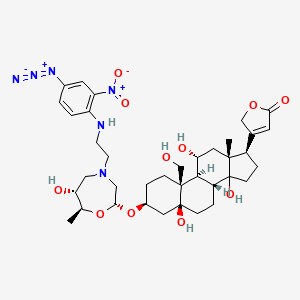
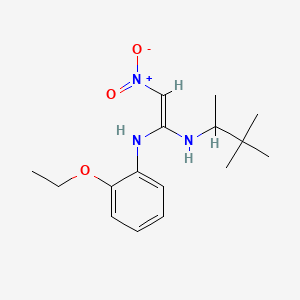
![(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol](/img/structure/B1230358.png)
